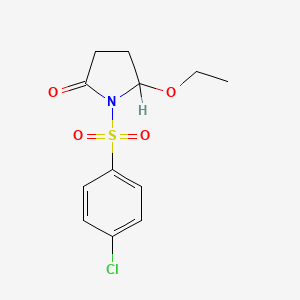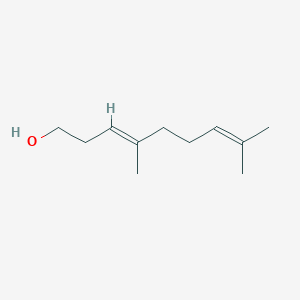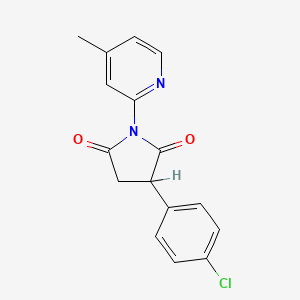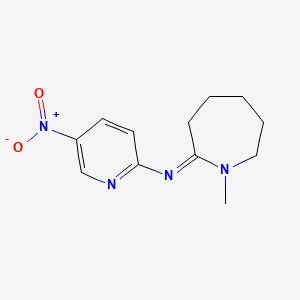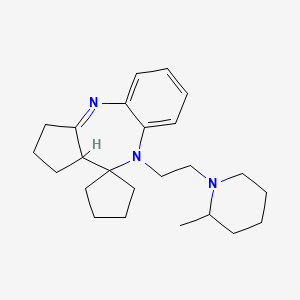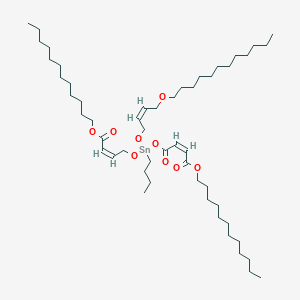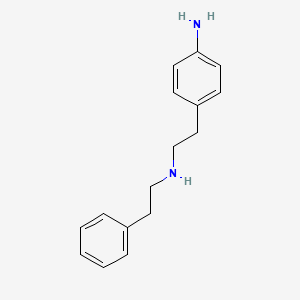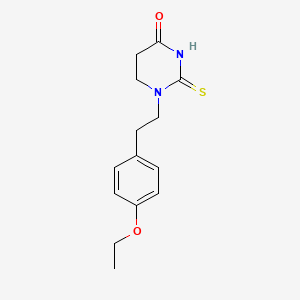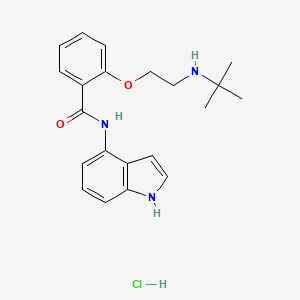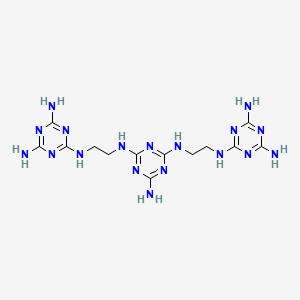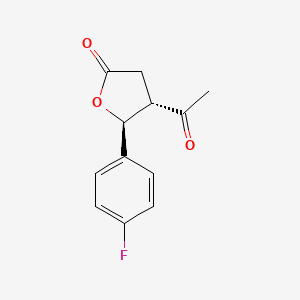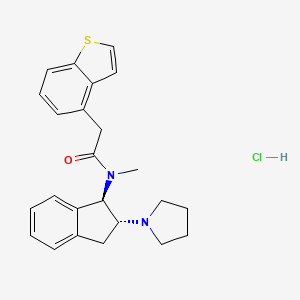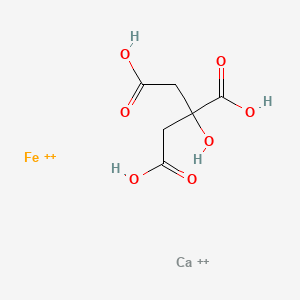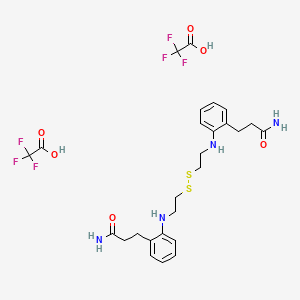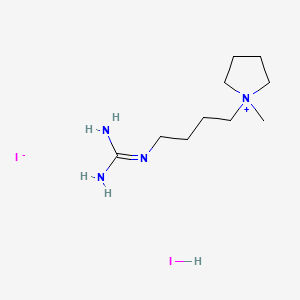
1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide is a compound that belongs to the class of guanidinium salts. Guanidinium compounds are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide typically involves the reaction of 1-methylpyrrolidine with 4-guanidinobutyric acid in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include S-methylisothiourea and thiourea derivatives, which act as guanidylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide undergoes various chemical reactions, including:
Oxidation: The guanidinium group can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the guanidinium group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of solvents like water or ethanol .
Major Products Formed
The major products formed from these reactions include urea derivatives, amines, and substituted guanidinium compounds. These products have diverse applications in chemical synthesis and biological research.
科学研究应用
1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidinium-containing compounds.
作用机制
The mechanism of action of 1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidinium group can form strong hydrogen bonds with anionic sites on enzymes and proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the inhibition of cholinesterase enzymes, where the compound binds to the active site and prevents the hydrolysis of acetylcholine .
相似化合物的比较
Similar Compounds
4-Guanidinobutyric acid: A monocarboxylic acid with a similar guanidinium group, used in various biological applications.
Benzoylagmatine: A guanidinium compound with a benzoyl group, known for its biological activity.
cis-4-Guanidino-L-proline: A guanidinium derivative used as an influenza neuraminidase inhibitor.
Uniqueness
1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide is unique due to its specific structure, which combines a guanidinium group with a pyrrolidinium ring. This unique structure enhances its binding affinity to molecular targets and its stability under various conditions, making it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
94982-14-6 |
|---|---|
分子式 |
C10H24I2N4 |
分子量 |
454.13 g/mol |
IUPAC 名称 |
2-[4-(1-methylpyrrolidin-1-ium-1-yl)butyl]guanidine;iodide;hydroiodide |
InChI |
InChI=1S/C10H23N4.2HI/c1-14(8-4-5-9-14)7-3-2-6-13-10(11)12;;/h2-9H2,1H3,(H4,11,12,13);2*1H/q+1;;/p-1 |
InChI 键 |
MXILQRDGEAKPIV-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCCC1)CCCCN=C(N)N.I.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


